molecular formula C13H12N2O2S B11679546 N'-(3-methoxybenzylidene)-2-thiophenecarbohydrazide

N'-(3-methoxybenzylidene)-2-thiophenecarbohydrazide

Cat. No.: B11679546
M. Wt: 260.31 g/mol
InChI Key: SEPQKFALACHOMG-NTEUORMPSA-N
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Description

N'-(3-Methoxybenzylidene)-2-thiophenecarbohydrazide is a carbohydrazide derivative synthesized via the condensation of 2-thiophenecarboxylic acid hydrazide with 3-methoxybenzaldehyde in the presence of a catalytic acid (e.g., acetic acid) under reflux conditions . The compound features a thiophene ring linked to a hydrazide group and a 3-methoxybenzylidene moiety. This structure confers unique electronic and steric properties, making it a candidate for biological activity studies. Characterization typically involves elemental analysis, IR (confirming N–H, C=O, and C=N stretches), and NMR spectroscopy (aromatic protons at δ 6.8–8.2 ppm and methoxy protons at δ ~3.8 ppm) .

Properties

Molecular Formula

C13H12N2O2S

Molecular Weight

260.31 g/mol

IUPAC Name

N-[(E)-(3-methoxyphenyl)methylideneamino]thiophene-2-carboxamide

InChI

InChI=1S/C13H12N2O2S/c1-17-11-5-2-4-10(8-11)9-14-15-13(16)12-6-3-7-18-12/h2-9H,1H3,(H,15,16)/b14-9+

InChI Key

SEPQKFALACHOMG-NTEUORMPSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/NC(=O)C2=CC=CS2

Canonical SMILES

COC1=CC=CC(=C1)C=NNC(=O)C2=CC=CS2

solubility

12.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-methoxybenzylidene)-2-thiophenecarbohydrazide typically involves the condensation reaction between 3-methoxybenzaldehyde and 2-thiophenecarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then isolated by filtration and purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-(3-methoxybenzylidene)-2-thiophenecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-(3-methoxybenzylidene)-2-thiophenecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Hydrazine derivatives.

    Substitution: Halogenated or other substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of N’-(3-methoxybenzylidene)-2-thiophenecarbohydrazide involves its interaction with various molecular targets. In biological systems, it can bind to enzymes or receptors, thereby modulating their activity. The compound’s hydrazone moiety allows it to form stable complexes with metal ions, which can enhance its catalytic properties in chemical reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N'-(3-methoxybenzylrazide and related carbohydrazide derivatives:

Compound Name (Reference) Structural Features Biological Activity Synthesis & Yield Key Advantages/Limitations
N'-(3-Methoxybenzylidene)-2-thiophenecarbohydrazide Thiophene core, 3-methoxybenzylidene, carbohydrazide Hypothetical neuroprotective/antimicrobial activity (based on analogs) Condensation in ethanol, ~70–80% yield* Moderate solubility due to thiophene; lacks toxicity data
J-147 (E)-N-(2,4-Dimethylphenyl)-2,2,2-trifluoro-N′-(3-methoxybenzylidene) acetohydrazide Trifluoroacetohydrazide, 3-methoxybenzylidene, 2,4-dimethylphenyl Neuroprotective (IC₅₀ < 1 µM in AD models), low cytotoxicity (CeeTox assay) Acetic acid catalysis, ~85% yield High potency but complex synthesis
3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzothiophene-2-carbohydrazide Benzothiophene, chloro, long-chain pentadecyl group, hydroxy Antimicrobial (broad-spectrum), moderate antifungal activity Reflux in ethanol, ~65% yield High lipophilicity limits bioavailability
2-Hydroxy-N′-((thiophene-2-yl)methylene)benzohydrazide Ortho-hydroxybenzohydrazide, thiophene-2-carboxaldehyde Corrosion inhibition (steel), antioxidant properties Ultrasound-assisted synthesis, ~90% yield Eco-friendly synthesis; niche industrial use
(E)-N'-(4-Methoxybenzylidene)-1,3-dimethylpyrido[2,3-d]pyrimidine-5-carbohydrazide Pyridopyrimidine core, 4-methoxybenzylidene Anti-HIV-1 (IC₅₀ = 3.08 µM in SKMEL-28 cells) Multi-step synthesis, ~53% yield High specificity but poor aqueous solubility

* Yield inferred from analogous syntheses in .

Structural and Electronic Comparisons

  • Substituent Effects: 3-Methoxybenzylidene vs. 4-Methoxybenzylidene: The position of the methoxy group influences electronic distribution. Thiophene vs.

Q & A

Q. What are the standard synthetic routes for N'-(3-methoxybenzylidene)-2-thiophenecarbohydrazide, and how can reaction conditions be optimized?

The compound is synthesized via condensation of 2-thiophenecarbohydrazide with 3-methoxybenzaldehyde in refluxing ethanol. Optimization involves adjusting molar ratios (1:1), reflux duration (4–8 hours), and acid catalysis (e.g., acetic acid) to enhance yields (typically 70–85%) . Solvent choice (ethanol vs. methanol) and temperature control (60–80°C) are critical to avoid side reactions like hydrolysis of the hydrazide group .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be reported?

Essential techniques include:

  • 1H/13C NMR : Confirm the presence of the methoxy group (δ ~3.8 ppm for –OCH3), thiophene protons (δ 6.8–7.5 ppm), and hydrazone imine proton (δ ~8.3 ppm) .
  • IR Spectroscopy : Identify N–H stretches (~3200 cm⁻¹), C=O (1650–1680 cm⁻¹), and C=N (1580–1620 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak [M+H]+ should match the molecular formula (C13H11N2O2S).

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

Screen against bacterial strains (e.g., S. aureus, E. coli) using MIC assays at concentrations of 10–100 µg/mL. Compare results with structurally related hydrazides, noting enhanced activity from electron-withdrawing substituents on the benzylidene ring .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s tautomeric forms or stereochemistry?

Single-crystal X-ray diffraction confirms the E-configuration of the hydrazone bond and planar geometry of the thiophene-carbohydrazide moiety. Crystallographic data (e.g., CCDC entries) provide bond lengths (C=N: ~1.28 Å) and dihedral angles between aromatic rings, critical for structure-activity relationships (SAR) .

Q. What strategies mitigate contradictions in bioactivity data across studies?

  • Control for purity : Use HPLC (≥95% purity) to exclude impurities affecting results.
  • Standardize assays : Use consistent bacterial strains (e.g., ATCC standards) and solvent controls (DMSO <1%).
  • Structural analogs : Compare with N'-(4-methoxybenzylidene) analogs to isolate substituent effects .

Q. How can computational methods (e.g., DFT, molecular docking) predict interaction mechanisms with biological targets?

  • Docking studies : Model binding to Mycobacterium tuberculosis enoyl-ACP reductase (PDB: 4TZK) to identify H-bond interactions with the carbohydrazide group .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict redox activity relevant to antimicrobial mechanisms .

Q. What structural modifications enhance solubility or bioavailability without compromising activity?

  • Polar substituents : Introduce –OH or –SO3H groups on the benzylidene ring.
  • Prodrug design : Acetylate the hydrazide group to improve membrane permeability, with enzymatic reactivation in vivo .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueCritical Peaks/DataReference
1H NMR (DMSO)δ 8.32 (s, 1H, N=CH), 7.45 (d, J=5 Hz, thiophene)
IR1675 cm⁻¹ (C=O), 1595 cm⁻¹ (C=N)

Q. Table 2. Bioactivity Comparison with Analogues

Substituent on BenzylideneMIC (µg/mL, S. aureus)Solubility (mg/mL, H2O)
3-OCH3 (Target Compound)250.12
4-OCH3500.09
4-NO2120.03

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